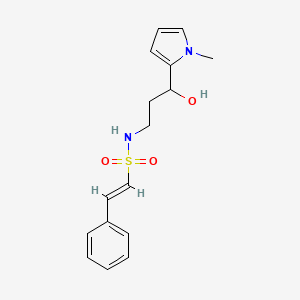
(3-Chloro-2-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-fluorophenyl)methanesulfonamide is a versatile chemical compound with the molecular formula C7H7ClFNO2S and a molecular weight of 223.66 g/mol . It is commonly used in various scientific research areas due to its unique properties, making it an ideal candidate for applications in drug discovery, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluorophenyl)methanesulfonamide typically involves the reaction of 3-chloro-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-2-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the aromatic ring.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases like sodium hydride or potassium tert-butoxide for deprotonation, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-fluorophenyl)methanesulfonamide is used in a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (3-Chloro-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloro-2-fluorophenyl)methanamine: This compound is similar in structure but lacks the sulfonamide group, which affects its reactivity and applications.
(3-Chloro-2-fluorophenyl)methanesulfonyl chloride: This compound contains a sulfonyl chloride group instead of a sulfonamide group, making it more reactive and suitable for different types of chemical reactions.
Uniqueness
(3-Chloro-2-fluorophenyl)methanesulfonamide is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which confer specific electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and in the study of biological systems .
Eigenschaften
IUPAC Name |
(3-chloro-2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWZAWYOHMMCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-(2-{[4-(3-methylphenyl)-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2767153.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide](/img/structure/B2767155.png)


methyl}pyridine-4-carboxamide](/img/structure/B2767158.png)

![(6-Chloropyridin-3-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2767160.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B2767165.png)
![3-(4-{[(3,4-Dimethylphenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythi olan-1-one](/img/structure/B2767166.png)

![N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2767170.png)
![ethyl 1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2767172.png)
